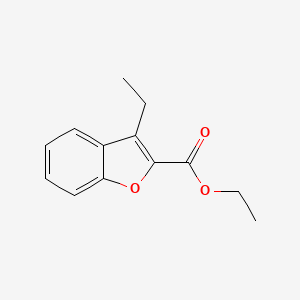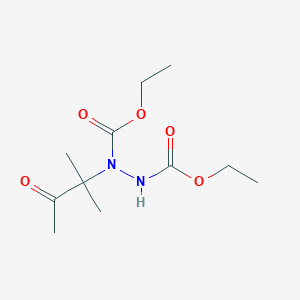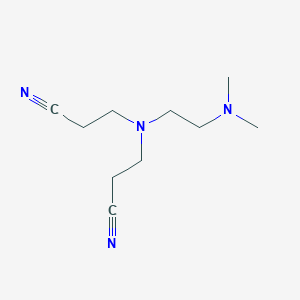
3,3'-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile is a chemical compound with a complex structure that includes a dimethylamino group and nitrile functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile typically involves the reaction of dimethylaminoethylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product. Industrial production also focuses on minimizing waste and improving the overall sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile exerts its effects involves interactions with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The nitrile groups can participate in nucleophilic addition reactions, further modifying the activity of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-((2-(Dimethylamino)ethyl)azanediyl)bis(methylene)bis(naphthalen-2-olato-κ4N,N′,O,O′)-titanium(IV): Similar structure but includes titanium coordination.
6,6′-(((2-(Dimethylamino)ethyl)azanediyl)bis(methylene))bis(benzo[d][1,3]dioxol-5-olato-κ4N,N′,O,O′)-titanium(IV): Contains benzo[d][1,3]dioxole groups and titanium coordination.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
67602-77-1 |
|---|---|
Fórmula molecular |
C10H18N4 |
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
3-[2-cyanoethyl-[2-(dimethylamino)ethyl]amino]propanenitrile |
InChI |
InChI=1S/C10H18N4/c1-13(2)9-10-14(7-3-5-11)8-4-6-12/h3-4,7-10H2,1-2H3 |
Clave InChI |
HTXPBCJOWXOHFN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(CCC#N)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


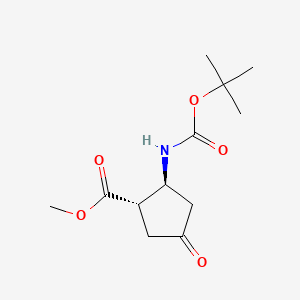
![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
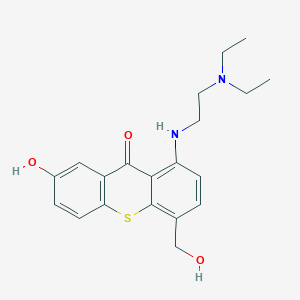
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)
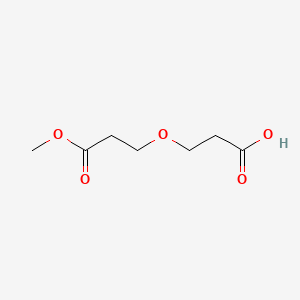
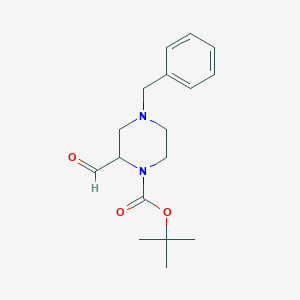
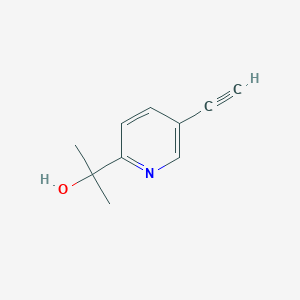
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
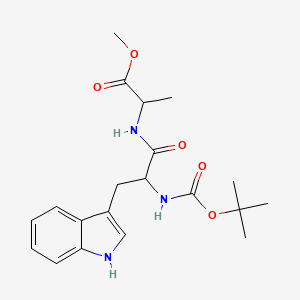
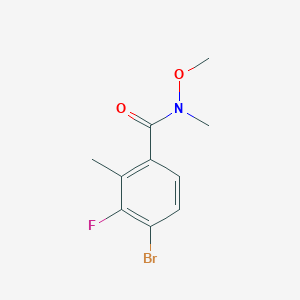
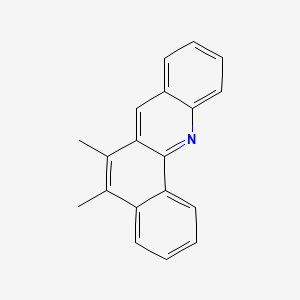
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
